molecular formula C13H16N4O B1393942 N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide CAS No. 1160261-64-2

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide

Cat. No.: B1393942
CAS No.: 1160261-64-2
M. Wt: 244.29 g/mol
InChI Key: VNMOPYDCRCHUID-UHFFFAOYSA-N
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Description

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a piperidine ring substituted with a cyanopyridine moiety and an acetamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide typically involves the reaction of 3-cyanopyridine with piperidine derivatives. One common method is the cyanoacetylation of amines, where the cyano group and the acetamide group are introduced through a series of reactions. For instance, the direct treatment of 3-cyanopyridine with piperidine in the presence of acetic anhydride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N-[1-(3-aminopyridin-2-yl)piperidin-4-yl]acetamide .

Scientific Research Applications

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the piperidine ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide
  • N-[1-(3-aminopyridin-2-yl)piperidin-4-yl]acetamide
  • N-[1-(3-methylpyridin-2-yl)piperidin-4-yl]acetamide

Uniqueness

This compound is unique due to the presence of both the cyano group and the piperidine ring, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10(18)16-12-4-7-17(8-5-12)13-11(9-14)3-2-6-15-13/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMOPYDCRCHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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